molecular formula C16H14N4O B6067720 4-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

4-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

Cat. No. B6067720
M. Wt: 278.31 g/mol
InChI Key: WDPUHMPVZBSBGB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as HBQH and is a hydrazone derivative of 4-hydroxybenzaldehyde and 3-methyl-2-quinoxalinylhydrazine.

Mechanism of Action

The mechanism of action of HBQH is not fully understood. However, it has been proposed that HBQH exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. HBQH has been shown to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
HBQH has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that HBQH possesses antioxidant, anti-inflammatory, and anticancer properties. HBQH has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have demonstrated that HBQH possesses analgesic, anti-inflammatory, and antipyretic properties. HBQH has also been shown to reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

HBQH possesses several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. HBQH is also stable under normal laboratory conditions and can be stored for long periods of time. However, HBQH has some limitations for lab experiments. It is highly toxic and can cause severe health hazards if not handled properly. HBQH also has a low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on HBQH. One potential direction is to investigate the molecular mechanism of action of HBQH. Another direction is to explore the potential use of HBQH as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to evaluate the potential use of HBQH as a plant growth regulator and insecticide. Finally, the synthesis of new derivatives of HBQH may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of HBQH involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-quinoxalinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

HBQH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, HBQH has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, HBQH has been used as a plant growth regulator and insecticide. In materials science, HBQH has been used as a precursor for the synthesis of metal complexes and as a ligand for the preparation of metal-organic frameworks.

properties

IUPAC Name

4-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPUHMPVZBSBGB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333317
Record name 4-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1132670-70-2
Record name 4-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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